羟丙基壳聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxypropyl chitosan is derived from chitosan, a natural biopolymer obtained from the deacetylation of chitin, which is found in the exoskeleton of crustaceans and insects. Chitosan's versatility stems from its unique chemical structure, characterized by the presence of reactive hydroxyl and amino groups. This allows for various chemical modifications, leading to derivatives like hydroxypropyl chitosan, which exhibit modified physicochemical and biological properties suitable for diverse applications (Merzendorfer, 2019).

Synthesis Analysis

The synthesis of hydroxypropyl chitosan involves the chemical modification of chitosan's structure. This process typically includes the introduction of hydroxypropyl groups into the chitosan backbone, enhancing its solubility, biocompatibility, and potential for biomedical applications. The modification techniques include acylation, alkylation, and graft copolymerization, which significantly impact the material's properties and applicability (H. Merzendorfer, 2019).

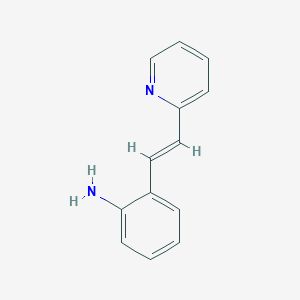

Molecular Structure Analysis

The molecular structure of hydroxypropyl chitosan is characterized by the presence of hydroxypropyl groups attached to the amino and hydroxyl groups of the glucosamine units of chitosan. This structural modification affects the polymer's physical and chemical behavior, including its solubility in water and organic solvents, which is crucial for its application in various fields. The degree of substitution and the distribution of hydroxypropyl groups along the chitosan chain are critical parameters that determine the material's properties (Philippova & Korchagina, 2012).

Chemical Reactions and Properties

Hydroxypropyl chitosan can undergo various chemical reactions due to its functional groups, enabling further modifications and the formation of complexes with other molecules. These reactions include grafting, crosslinking, and the formation of polyelectrolyte complexes, significantly expanding its application potential. The chemical properties, such as reactivity towards specific reagents and the ability to form stable complexes with metals or other polymers, are essential for its use in environmental, biomedical, and industrial applications (Yong et al., 2013).

Physical Properties Analysis

The physical properties of hydroxypropyl chitosan, such as solubility, thermal stability, and mechanical strength, are influenced by the degree of hydroxypropylation. These properties are crucial for its processing and performance in applications like tissue engineering, drug delivery, and wound healing. Hydroxypropyl chitosan's improved solubility in water and some organic solvents compared to chitosan enhances its processability and application range (Shen et al., 2016).

Chemical Properties Analysis

The introduction of hydroxypropyl groups into chitosan not only modifies its physical properties but also its chemical behavior, including enhanced reactivity and the ability to interact with biological molecules and cells. These chemical properties enable hydroxypropyl chitosan to be tailored for specific applications, such as creating biocompatible scaffolds for tissue engineering, carriers for drug delivery, and agents for water treatment (Peter et al., 2020).

科学研究应用

森林火灾抑制

羟丙基壳聚糖已被用于创建用于森林火灾抑制的温度敏感性水凝胶 {svg_1}. 这些水凝胶在环境温度下表现出优异的流动性,便于应用和运输。 当暴露于高温时,它们会发生相变,形成固态的屏障状结构,这对控制森林火灾至关重要 {svg_2}.

抗菌应用

壳聚糖通过破坏微生物膜和 DNA 表现出强大的抗菌特性,使其成为一种很有前途的天然防腐剂和抗细菌感染剂 {svg_3}.

抗癌应用

在癌症治疗中,羟丙基壳聚糖在开发用于靶向药物递送的壳聚糖基纳米载体中发挥作用,增强治疗效果并最大限度地减少副作用 {svg_4}.

伤口愈合

羟丙基壳聚糖促进细胞增殖、血管生成并调节炎症反应,在伤口愈合中起着至关重要的作用 {svg_5}.

组织工程

壳聚糖在组织工程中用作多功能支架,通过促进细胞粘附和增殖,促进软骨、骨骼和神经组织等多种组织的再生 {svg_6}.

药物递送系统

羟丙基壳聚糖广泛应用于药物递送系统的创建,提高药物给药的效率和效果 {svg_7}.

生物医学应用

羟丙基壳聚糖已应用于众多生物医学应用,例如骨再生、软骨组织再生、心肌组织再生、角膜再生、牙周组织再生 {svg_8}.

食品工业和营养

作用机制

Target of Action

Hydroxypropyl chitosan (HP-chitosan) is a derivative of chitosan, a natural cationic polysaccharide, that has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HP-chitosan are microbial cell surfaces , epithelial-cell tight junctions , and the cell membrane of bacteria and fungi .

Mode of Action

The mode of action of HP-chitosan involves its interaction with these targets. The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface . In addition, chitosan was found to open epithelial-cell tight junctions, thus allowing the entry of free antigens . Moreover, it affects the cell membrane of bacteria and fungi .

Biochemical Pathways

The biochemical pathways affected by HP-chitosan are primarily related to its antimicrobial activity. Chitosan inhibits the growth of bacteria, fungi, and yeasts, but exhibits the strongest activity against bacteria . The exact biochemical pathways and downstream effects are still under investigation, but it is known that the polymers affect the cell membrane .

Pharmacokinetics

After intraperitoneal administration at a dose of 10 mg per rat, FITC-HP-chitosan could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that FITC-HP-chitosan could be utilized effectively, and 88.47% of the FITC-HP-chitosan could be excreted by urine within 11 days with a molecular weight less than 10 kDa .

Result of Action

The result of HP-chitosan’s action is primarily its antimicrobial effect. It has been shown to have a strong antimicrobial potential, including the activity against resistant strains . Moreover, it has been used in the formulation of nail lacquers for the treatment of fungal infections of the nails .

Action Environment

The action of HP-chitosan is influenced by environmental factors. Furthermore, the hydrogel form of HP-chitosan exhibits excellent physicochemical properties, including injectability, self-healing, water retention, and adhesion, which enable it to fill irregular wounds for a long period, providing a suitable moist environment for wound healing .

生化分析

Biochemical Properties

Hydroxypropyl chitosan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan and its derivatives. This interaction is crucial for the biodegradation and clearance of hydroxypropyl chitosan in biological systems . Additionally, hydroxypropyl chitosan can bind to proteins like albumin, enhancing its potential as a drug carrier by improving the stability and bioavailability of the encapsulated drugs . The compound also exhibits antioxidant properties by scavenging free radicals, which is beneficial in reducing oxidative stress in biological systems .

Cellular Effects

Hydroxypropyl chitosan influences various cellular processes and functions. It has been observed to promote cell proliferation and differentiation, particularly in tissue engineering applications. For instance, hydroxypropyl chitosan can enhance the adhesion and growth of osteoblasts, which are essential for bone regeneration . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Furthermore, hydroxypropyl chitosan can modulate gene expression, leading to increased production of extracellular matrix proteins that are vital for tissue repair and regeneration .

Molecular Mechanism

At the molecular level, hydroxypropyl chitosan exerts its effects through various mechanisms. It can bind to cell surface receptors, facilitating cellular uptake and internalization. This binding can trigger intracellular signaling cascades that promote cell survival and proliferation . Hydroxypropyl chitosan also acts as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation . By inhibiting MMPs, hydroxypropyl chitosan helps maintain the structural integrity of tissues and supports wound healing processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis of hydroxypropyl chitosan can be achieved by the reaction of chitosan with propylene oxide in the presence of a catalyst.", "Starting Materials": [ "Chitosan", "Propylene oxide", "Catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Chitosan is dissolved in water and the pH is adjusted to around 10 using a base such as sodium hydroxide.", "Propylene oxide is added dropwise to the chitosan solution while stirring vigorously.", "The reaction mixture is allowed to react for several hours at room temperature.", "The resulting hydroxypropyl chitosan is then purified by dialysis and freeze-drying." ] } | |

CAS 编号 |

104673-29-2 |

分子式 |

C3H7NO2 |

分子量 |

0 |

同义词 |

N-(2-Hydroxypropyl)chitosan |

产品来源 |

United States |

Q & A

ANone: While the provided research doesn't specify a single target for Hydroxypropyl Chitosan, several interaction mechanisms are highlighted:

- Chelation of metal ions: Hydroxypropyl Chitosan effectively binds to metal ions like Cu2+, Cr6+, and Fe2+ [, , , , ]. This interaction is influenced by factors like pH, concentration, and temperature, and suggests potential applications in wastewater treatment and heavy metal removal.

- Interaction with biological membranes: Hydroxypropyl Chitosan demonstrates bioadhesion properties and can interact with cell membranes [, , ]. This characteristic makes it suitable for wound dressings and drug delivery systems.

- Film and hydrogel formation: Hydroxypropyl Chitosan can form films and hydrogels, often through cross-linking with other polymers like alginate or soy protein isolate [, , , , , ]. These materials exhibit controlled swelling, drug release properties, and biocompatibility, making them attractive for tissue engineering and drug delivery.

ANone:

- Molecular weight: The molecular weight of Hydroxypropyl Chitosan is variable and depends on the source of chitosan and the degree of hydroxypropylation. Research uses Hydroxypropyl Chitosan with varying molecular weights, impacting its properties and applications [, , ].

- Spectroscopic data:

- FTIR: Characteristic peaks are observed for Hydroxypropyl Chitosan, confirming the presence of hydroxypropyl groups and other functional groups like amine and hydroxyl groups [, , , , , ].

- 1H NMR & 13C NMR: These techniques are used to determine the degree of substitution (DS) of hydroxypropyl groups on the chitosan backbone [, , , , ].

ANone:

- Biocompatibility: Hydroxypropyl Chitosan is generally considered biocompatible, with low toxicity and good cell compatibility [, , , , , ]. This makes it suitable for biomedical applications like wound dressings, drug delivery systems, and tissue engineering scaffolds.

- Biodegradability: Hydroxypropyl Chitosan can be biodegraded, although the degradation rate depends on factors like the degree of substitution and the environmental conditions [, , ]. This property is advantageous for applications where bioresorbability is desired.

- Stability:

- pH sensitivity: Hydroxypropyl Chitosan exhibits pH-sensitive properties, with its solubility and swelling behavior influenced by the surrounding pH [, , , , , ]. This characteristic is beneficial for targeted drug delivery to specific physiological environments like the gastrointestinal tract.

- Thermal stability: The thermal stability of Hydroxypropyl Chitosan depends on the degree of substitution. Generally, hydroxypropylation improves thermal stability compared to unmodified chitosan [, , , , ].

- Mechanical properties: Hydroxypropyl Chitosan can enhance the mechanical properties of materials when blended or crosslinked with other polymers [, , ]. This is important for applications requiring specific mechanical strength, flexibility, or elasticity.

ANone: The research highlights the impact of Hydroxypropyl Chitosan's structure modifications on its properties:

- Degree of substitution (DS): A higher DS of hydroxypropyl groups generally leads to increased water solubility, improved thermal stability, and modified swelling behavior [, , , , , , ].

- Molecular weight: Lower molecular weight Hydroxypropyl Chitosan tends to exhibit higher critical micelle concentration (CMC), emulsifying ability, and foam stability compared to higher molecular weight counterparts [].

- Crosslinking: Crosslinking Hydroxypropyl Chitosan with other polymers can modulate its mechanical properties, swelling behavior, and drug release kinetics [, , , , ].

ANone:

- Stability: Hydroxypropyl Chitosan exhibits good stability under various conditions, and its stability can be further enhanced through formulation strategies [, , , , ]. Factors influencing stability include pH, temperature, and the presence of other chemicals.

- Formulation: Hydroxypropyl Chitosan can be formulated into various forms, including:

- Nanoparticles: These offer advantages for drug delivery due to their small size and high surface area [, ].

- Microspheres: These are suitable for controlled drug release applications [, ].

- Hydrogels: These biocompatible and biodegradable materials find applications in wound healing and tissue engineering [, , , , , ].

- Films: These have potential in packaging and biomedical applications [].

ANone: The provided research papers primarily focus on the synthesis, characterization, and applications of Hydroxypropyl Chitosan, and do not delve into specific SHE (Safety, Health, and Environment) regulations.

ANone: Hydroxypropyl Chitosan shows promise as a material for drug delivery and targeting due to several properties:

- Nanoparticle formation: Hydroxypropyl Chitosan readily forms nanoparticles which can encapsulate drugs and improve their solubility, stability, and delivery to target sites [, ].

- pH-responsive drug release: The pH sensitivity of Hydroxypropyl Chitosan allows for controlled drug release in specific physiological environments, such as the acidic environment of tumor tissues or the gastrointestinal tract [, , ].

- Mucoadhesive properties: Hydroxypropyl Chitosan exhibits mucoadhesive properties, allowing it to adhere to mucosal surfaces like the gastrointestinal tract, enhancing drug residence time and absorption [, ].

ANone:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。